6-(4-Formylpiperazin-1-yl)-2-methylnicotinicacid
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Overview
Description
6-(4-Formylpiperazin-1-yl)-2-methylnicotinic acid is a chemical compound with a complex structure that includes a piperazine ring substituted with a formyl group and a nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Formylpiperazin-1-yl)-2-methylnicotinic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-methylnicotinic acid with 4-formylpiperazine under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 6-(4-Formylpiperazin-1-yl)-2-methylnicotinic acid may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. The use of high-throughput screening and continuous flow chemistry can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Formylpiperazin-1-yl)-2-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 6-(4-Carboxypiperazin-1-yl)-2-methylnicotinic acid.
Reduction: 6-(4-Hydroxymethylpiperazin-1-yl)-2-methylnicotinic acid.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Formylpiperazin-1-yl)-2-methylnicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-Formylpiperazin-1-yl)-2-methylnicotinic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The nicotinic acid moiety may interact with receptors or other cellular components, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .
- 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one .
Uniqueness
6-(4-Formylpiperazin-1-yl)-2-methylnicotinic acid is unique due to its specific combination of a formyl-substituted piperazine ring and a nicotinic acid moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H15N3O3 |
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Molecular Weight |
249.27 g/mol |
IUPAC Name |
6-(4-formylpiperazin-1-yl)-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H15N3O3/c1-9-10(12(17)18)2-3-11(13-9)15-6-4-14(8-16)5-7-15/h2-3,8H,4-7H2,1H3,(H,17,18) |
InChI Key |
RKWFBVHZYMZKNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C=O)C(=O)O |
Origin of Product |
United States |
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